

Application Note: A Multi-Spectroscopic Approach for the Comprehensive Analysis of Uvangoletin

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Compound of Interest

Compound Name: Uvangoletin

Cat. No.: B1236340

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Uvangoletin**, a dihydrochalcone with the IUPAC name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, is a natural product found in various plant species.[1] As a member of the flavonoid family, it exhibits a range of interesting biological activities.[2] For researchers in natural product chemistry, pharmacology, and drug development, the accurate identification and structural elucidation of **Uvangoletin** are paramount. This application note provides a detailed guide to the spectroscopic analysis of **Uvangoletin**, synthesizing principles, protocols, and data interpretation across four key analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The structural integrity and purity of a compound are foundational to any further biological or chemical investigation. Spectroscopic methods provide a non-destructive and highly informative means to confirm molecular structure, identify functional groups, and quantify the substance.[3][4] This guide explains the causality behind experimental choices and offers self-validating protocols to ensure trustworthy and reproducible results.

Chemical Structure of Uvangoletin

Uvangoletin (C₁₆H₁₆O₄, Molar Mass: 272.29 g/mol) is characterized by two aromatic rings connected by a three-carbon α,β -saturated ketone moiety.[1] This structure dictates its unique spectroscopic fingerprint.

Caption: Chemical Structure of **Uvangoletin**.

Integrated Spectroscopic Workflow

A logical and sequential workflow is critical for the efficient and comprehensive analysis of a purified natural product. The process begins with less complex, high-throughput methods (UV-Vis, IR) to confirm the general chemical class and presence of key functional groups, followed by high-resolution techniques (NMR, MS) for definitive structural elucidation.

Caption: Integrated workflow for spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

Principle of Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy state.[5][6] In **Uvangoletin**, the key chromophores are the substituted benzoyl system (Ring A and the carbonyl group) and the phenyl group (Ring B). The absorption spectrum is a direct consequence of $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within these conjugated systems.[7][8] Flavonoids and related compounds typically exhibit two characteristic absorption bands, referred to as Band I and Band II.[9][10]

Protocol:

- **Solvent Selection:** Choose a UV-grade solvent in which **Uvangoletin** is soluble and that is transparent in the desired wavelength range (e.g., methanol or ethanol).
- **Sample Preparation:** Prepare a stock solution of **Uvangoletin** of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 5-10 $\mu\text{g/mL}$) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).
- **Instrument Setup:** Use a dual-beam spectrophotometer. Fill one quartz cuvette with the solvent to serve as a reference (blank) and the other with the sample solution.

- Data Acquisition: Scan the sample from 200 to 400 nm. Record the wavelengths of maximum absorbance (λ_{max}).

Data Interpretation: The UV spectrum of **Uvangoletin** is expected to show two main absorption bands, characteristic of its dihydrochalcone structure.

Band	Typical Range (nm)	Associated Electronic Transition	Originating Chromophore
Band I	300 - 340	$\pi \rightarrow \pi$	Benzoyl System (Ring A + C=O)
Band II	270 - 295	$\pi \rightarrow \pi$	Phenyl Group (Ring B)
Shoulder	~310	$n \rightarrow \pi^*$	Carbonyl Group (C=O)

Note: The absence of conjugation in the propane chain between the carbonyl group and Ring B results in a spectrum that more closely resembles the sum of its two aromatic parts, rather than a fully conjugated chalcone system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).^{[4][11]} Each functional group (e.g., O-H, C=O, C-O) has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for structural confirmation.

Protocol:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (typically diamond or germanium) is clean.
 - Acquire a background spectrum of the empty crystal.

- Place a small amount of solid **Uvangoletin** powder directly onto the crystal and apply pressure using the anvil.
- Data Acquisition:
 - Scan the sample, typically over a range of 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The resulting spectrum should be plotted as transmittance (%) or absorbance versus wavenumber (cm^{-1}).

Data Interpretation: The IR spectrum provides direct evidence for the key functional groups present in **Uvangoletin**.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment	Rationale for Assignment
3500 - 3200 (broad)	O-H stretch	Phenolic hydroxyl groups	The broadness is due to intermolecular hydrogen bonding.
3100 - 3000	C-H stretch	Aromatic C-H	Characteristic of sp ² C-H bonds in the phenyl rings.
2950 - 2850	C-H stretch	Aliphatic C-H	Corresponds to the -CH ₂ -CH ₂ - groups in the propane chain.
~1640 - 1620	C=O stretch	Ketone (conjugated, H-bonded)	The frequency is lowered from a typical ketone (~1715 cm ⁻¹) due to conjugation with Ring A and intramolecular H-bonding with the ortho-hydroxyl group. [8]
1600 - 1450	C=C stretch	Aromatic ring skeletal vibrations	Multiple sharp bands confirming the presence of the aromatic rings.
1250 - 1000	C-O stretch	Phenolic C-O & Methoxy C-O-C	Strong bands corresponding to the aryl-OH and aryl-OCH ₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the most powerful technique for de novo structure elucidation.[12] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). Nuclei

in different chemical environments resonate at distinct frequencies, providing detailed information about the molecular skeleton, connectivity, and the number of atoms in each environment.^{[13][14]}

Protocol:

- Solvent Selection: Dissolve 5-10 mg of **Uvangoletin** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (like -OH).
- Sample Preparation: Filter the solution into a 5 mm NMR tube.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a broadband proton-decoupled ¹³C NMR spectrum.
 - (Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all signals.

Data Interpretation: The following tables summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).

Table: Predicted ¹H NMR Data for **Uvangoletin** (in DMSO-d₆)

Proton(s)	Predicted δ (ppm)	Multiplicity	Integration	Assignment Rationale
H-3', H-5'	~7.20-7.35	m	5H	Protons of the unsubstituted Phenyl Ring B.
H-5	~6.0 - 6.2	d ($J \approx 2$ Hz)	1H	Aromatic proton on Ring A, meta-coupled to H-3.
H-3	~5.9 - 6.1	d ($J \approx 2$ Hz)	1H	Aromatic proton on Ring A, meta-coupled to H-5.
-OCH ₃	~3.8	s	3H	Singlet for the methoxy group protons.
-CH ₂ - (α to C=O)	~3.3	t ($J \approx 7$ Hz)	2H	Methylene protons adjacent to the carbonyl, split by β -CH ₂ .
-CH ₂ - (β to C=O)	~2.9	t ($J \approx 7$ Hz)	2H	Methylene protons adjacent to Ring B, split by α -CH ₂ .

| 2-OH, 4-OH | ~9.5-12.0 | br s | 2H | Exchangeable phenolic protons; signal can be broad and concentration-dependent. The 2-OH is often highly deshielded due to H-bonding with the carbonyl. |

Table: Predicted ¹³C NMR Data for **Uvangoletin** (in DMSO-d₆)

Carbon(s)	Predicted δ (ppm)	Assignment Rationale
C=O	~204	Carbonyl carbon, highly deshielded.
C-2, C-4, C-6	~160-168	Oxygenated aromatic carbons of Ring A.
C-1'	~142	Quaternary carbon of Ring B attached to the propane chain.
C-2', C-6', C-3', C-5', C-4'	~126-129	Carbons of the unsubstituted Phenyl Ring B.
C-1	~105	Quaternary carbon of Ring A.
C-3, C-5	~90-98	Protonated aromatic carbons of Ring A, highly shielded by ortho/para oxygen substituents.
-OCH ₃	~55	Methoxy carbon.
C- α	~45	Methylene carbon adjacent to the carbonyl.

| C- β | ~30 | Methylene carbon adjacent to Ring B. |

Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.^[15] It provides the exact molecular weight, allowing for the determination of the molecular formula (with high-resolution MS). Fragmentation patterns, generated by breaking the molecule apart, offer corroborating evidence for the proposed structure.^[16]

Protocol:

- **Sample Preparation:** Prepare a dilute solution of **Uvangoletin** (~1 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.

- Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. ESI can be run in positive ($[M+H]^+$) or negative ($[M-H]^-$) ion mode. For phenols like **Uvangoletin**, negative mode is often very effective.
- Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).
- Data Acquisition: Acquire a full scan mass spectrum. For further structural detail, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe daughter ions.[17]

Data Interpretation:

Ion	Predicted m/z	Mode	Interpretation
$[M-H]^-$	271.0970	Negative	Deprotonated molecular ion. Calculated for $C_{16}H_{15}O_4^-$.
$[M+H]^+$	273.1127	Positive	Protonated molecular ion. Calculated for $C_{16}H_{17}O_4^+$.
$[M+Na]^+$	295.0946	Positive	Sodium adduct, common in ESI. Calculated for $C_{16}H_{16}O_4Na^+$.

Key Fragmentation Pathways: A common fragmentation in dihydrochalcones is the cleavage of the bonds adjacent to the carbonyl group. Expected fragment ions would correspond to the loss of the phenylpropyl side chain or cleavage within the chain, providing evidence for both the substituted Ring A and the unsubstituted Ring B moieties.

Conclusion

The structural characterization of **Uvangoletin** is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. UV-Vis and IR spectroscopy provide rapid confirmation of the chemical class and functional groups. High-resolution mass spectrometry unequivocally determines the molecular formula. Finally, ^1H and ^{13}C NMR spectroscopy provide the definitive map of the atomic connectivity. Together, these protocols form a robust and self-validating system for the unambiguous identification and quality control of **Uvangoletin**, enabling confident downstream applications in research and development.

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